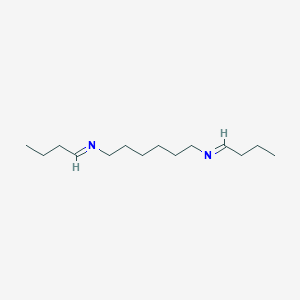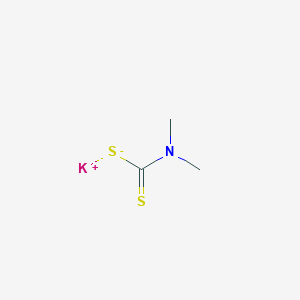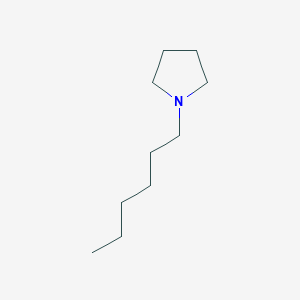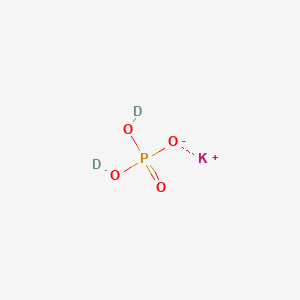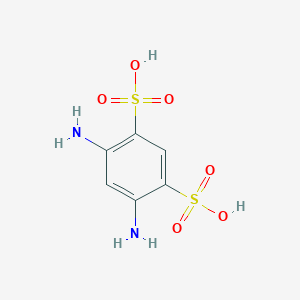
4,6-Diaminobenzene-1,3-disulfonic acid
説明
Synthesis Analysis
The synthesis of sulfonated diamine monomers, similar to 4,6-diaminobenzene-1,3-disulfonic acid, involves direct sulfonation of commercially available diamines using fuming sulfuric acid. For example, sulfonated polyimides have been synthesized from monomers like 4,4′-diaminodiphenyl ether-2,2′-disulfonic acid through a process that ensures stability and high proton conductivity, suggesting similar methods could be applicable for 4,6-diaminobenzene-1,3-disulfonic acid (Fang et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonated diamines affects their solubility and stability. For instance, novel sulfonated polyimides with different degrees of sulfonation show variations in solubility and thermal stability, which are crucial for applications like fuel cells (Guo et al., 2002). This suggests that the structure of 4,6-diaminobenzene-1,3-disulfonic acid plays a significant role in its chemical behavior and application potential.
Chemical Reactions and Properties
Sulfonated compounds, including those similar to 4,6-diaminobenzene-1,3-disulfonic acid, exhibit specific chemical reactions, such as sulfonation and interactions with other chemical species. The synthesis and characterization of related compounds provide insights into potential reactions and properties, including water stability and proton conductivity, which are essential for their practical applications (Watari et al., 2004).
Physical Properties Analysis
The physical properties of sulfonated compounds, such as thermal stability, water uptake, and proton conductivity, are critical for their application in areas like membrane technology and fuel cells. Studies on similar compounds, like sulfonated polyimides, show that these properties can be tailored through chemical synthesis and the introduction of sulfonic acid groups (Lee et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of sulfonated diamines are influenced by their sulfonation degree and molecular structure. For instance, the kinetics and mechanisms of reactions involving sulfonated compounds provide valuable insights into their chemical behavior and potential applications in industrial processes (Fan et al., 2007).
科学的研究の応用
Chemical Synthesis and Compound Formation : Clayden et al. (2009) demonstrated that 4,6-diaminobenzene-1,3-disulfonic acid can be used to synthesize water-soluble azacalix[4]arenes, which are potentially useful in a range of chemical applications due to their functionalized side chains (Clayden, Rowbottom, Hutchings, & Ebenezer, 2009).
Polyelectrolytes for Fuel Cells : Fang et al. (2002) explored the use of a sulfonated diamine monomer related to 4,6-Diaminobenzene-1,3-disulfonic acid in the synthesis of sulfonated polyimides, which were found to be suitable as polyelectrolytes in fuel cell applications due to their high proton conductivity and stability (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).
Detection of Nitric Oxide : Zhang et al. (2002) developed a spectrofluorimetric method using 5,6-diamino-1,3-naphthalene disulfonic acid, a compound related to 4,6-Diaminobenzene-1,3-disulfonic acid, for the sensitive and specific determination of nitric oxide in aqueous solutions (Zhang, Wang, Liang, & Hua‐shan Zhang, 2002).
Dye Synthesis : Zhi (2002) reported on the synthesis of an antihalation dye using 5,6-diamino-1,3-naphthalene disulfonic acid, a compound structurally related to 4,6-Diaminobenzene-1,3-disulfonic acid, demonstrating its application in the dye industry (Zhi, 2002).
Cross-Linked Polyimide Membranes : Lee et al. (2006) synthesized sulfonated polyimide membranes using a monomer related to 4,6-Diaminobenzene-1,3-disulfonic acid, which showed promising properties for applications like fuel cells due to their improved water stability and proton conductivity (Lee, Park, Chung, Young Moo Lee, & Freeman, 2006).
Catalysis in Organic Synthesis : Shirini and Khaligh (2013) used 1,3-Disulfonic acid imidazolium hydrogen sulfate, which is structurally related to 4,6-Diaminobenzene-1,3-disulfonic acid, as an efficient and reusable catalyst for the N-Boc protection of amines (Shirini & Khaligh, 2013).
Thin-Film Composite Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, structurally related to 4,6-Diaminobenzene-1,3-disulfonic acid, to prepare thin-film composite nanofiltration membranes, which exhibited improved water flux and dye rejection properties (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Ionic Liquid Catalyst for Xanthene Synthesis : Shirini, Yahyazadeh, and Mohammadi (2014) utilized 1,3-disulfonic acid imidazolium hydrogen sulfate, a compound related to 4,6-Diaminobenzene-1,3-disulfonic acid, as a catalyst for the synthesis of xanthenes, highlighting its potential in pharmaceutical and dye industries (Shirini, Yahyazadeh, & Mohammadi, 2014).
特性
IUPAC Name |
4,6-diaminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADSWTKOIHUSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059674 | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminobenzene-1,3-disulfonic acid | |
CAS RN |
137-50-8 | |
| Record name | 4,6-Diamino-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-diaminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



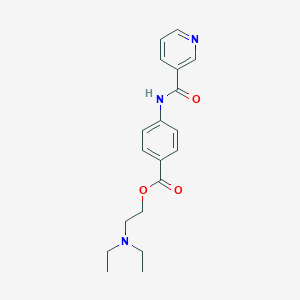
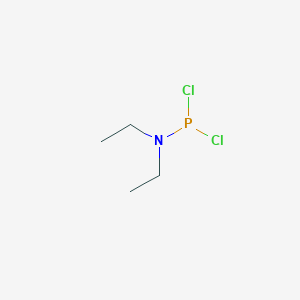
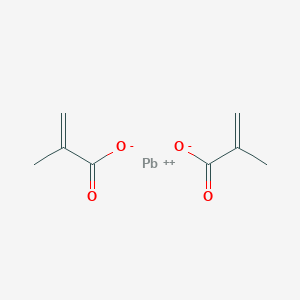


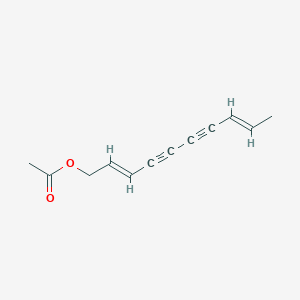
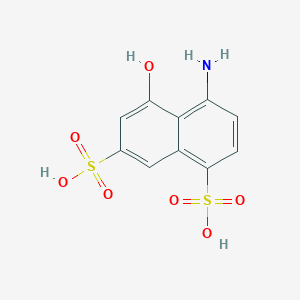
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
